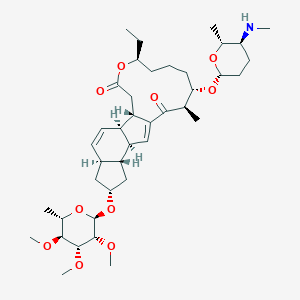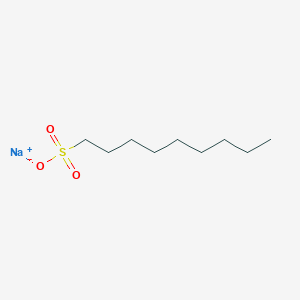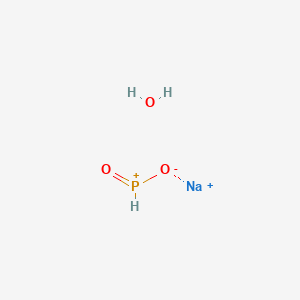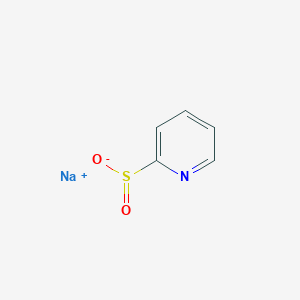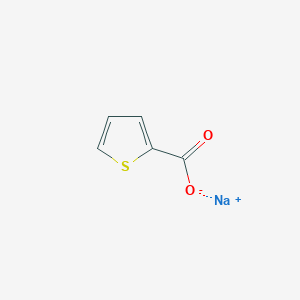
tert-Butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate
Vue d'ensemble
Description
“tert-Butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate” is a chemical compound with the CAS Number: 219862-14-3 . It has a molecular weight of 248.32 and its IUPAC name is tert-butyl 1,2,3,4-tetrahydro-3-quinolinylcarbamate . The compound is stored in a dark place, under an inert atmosphere, at 2-8°C .
Synthesis Analysis
The synthesis of this compound involves a hydrogenation process. A solution of 3-quinolinylcarbamic acid, 1,1-dimethylethyl ester in methanol is treated with acetic acid. The mixture is then bubbled with argon for 15 minutes, after which palladium hydroxide is added. The resulting suspension is subjected to hydrogenation under 45 psi of pressure for 16 hours, then filtered .Molecular Structure Analysis
The InChI Code for this compound is 1S/C14H20N2O2/c1-14(2,3)18-13(17)16-11-8-10-6-4-5-7-12(10)15-9-11/h4-7,11,15H,8-9H2,1-3H3, (H,16,17) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a high GI absorption and is BBB permeant . It is not a P-gp substrate, and it does not inhibit CYP1A2, CYP2C19, CYP2C9, or CYP3A4, but it does inhibit CYP2D6 . Its Log Kp (skin permeation) is -5.89 cm/s .Applications De Recherche Scientifique
Synthesis of N-Boc-protected Anilines
- Results : The successful synthesis of N-Boc-protected anilines would be indicated by NMR, HPLC, or LC-MS analysis .
Synthesis of Functionalized Pyrroles
- Results : The creation of pyrroles functionalized with desired groups, confirmed through various spectroscopic methods .
Chemical Synthesis
- Results : The synthesis of new compounds would be validated by analytical techniques like mass spectrometry .
Research in Life Sciences
- Results : The outcomes could include the identification of molecules with potential therapeutic effects .
Material Science Research
- Results : The research could lead to materials with enhanced performance for specific applications .
Chemical Education
Safety And Hazards
Propriétés
IUPAC Name |
tert-butyl N-(1,2,3,4-tetrahydroquinolin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-11-8-10-6-4-5-7-12(10)15-9-11/h4-7,11,15H,8-9H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAURNOYXRZQBNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2=CC=CC=C2NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10403523 | |
| Record name | tert-Butyl 1,2,3,4-tetrahydroquinolin-3-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10403523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate | |
CAS RN |
219862-14-3 | |
| Record name | tert-Butyl 1,2,3,4-tetrahydroquinolin-3-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10403523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boc-3-amino-1,2,3,4-tetrahydroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

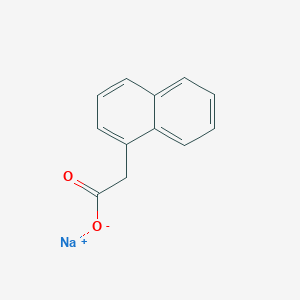
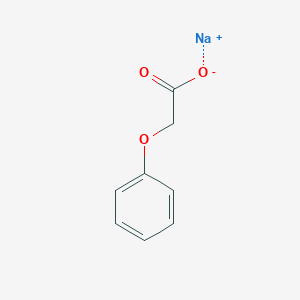
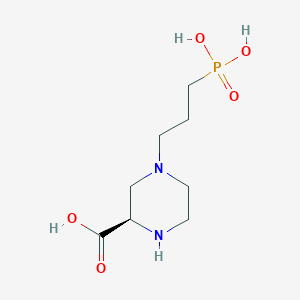
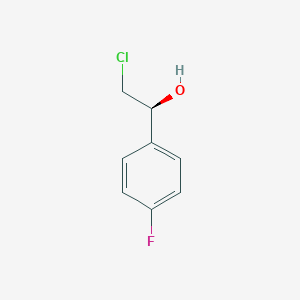
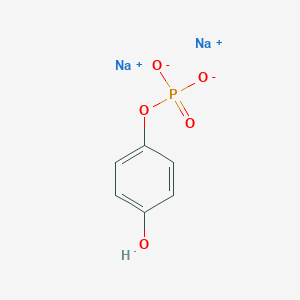
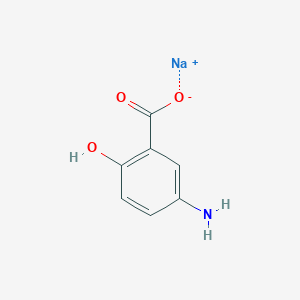
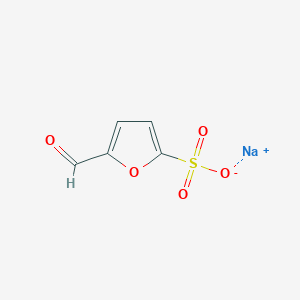
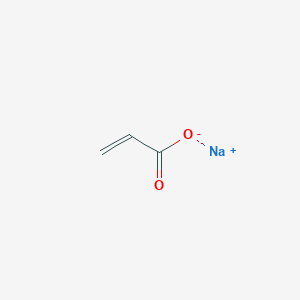
![Pyrazolo[1,5-A]pyridine-2,3-diamine](/img/structure/B152883.png)
